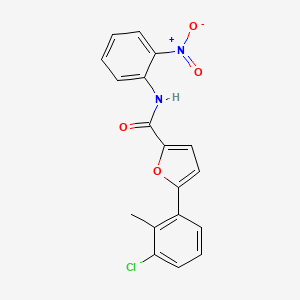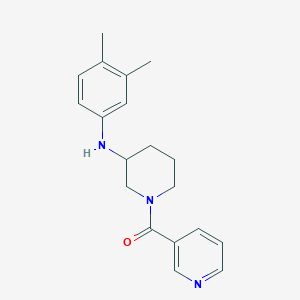
N-1-adamantyl-4-methyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-4-methyl-1-piperazinecarboxamide, also known as A-366, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. A-366 belongs to the class of adamantyl derivatives, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-1-adamantyl-4-methyl-1-piperazinecarboxamide may exert its anti-tumor effects by inhibiting the activity of histone lysine demethylase 5A (KDM5A), a protein that is overexpressed in many types of cancer. By inhibiting KDM5A, N-1-adamantyl-4-methyl-1-piperazinecarboxamide can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, N-1-adamantyl-4-methyl-1-piperazinecarboxamide has also been shown to exhibit anti-inflammatory and analgesic effects. N-1-adamantyl-4-methyl-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the activation of microglia, which play a key role in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is its high potency and selectivity for KDM5A, which makes it a valuable tool for studying the role of KDM5A in cancer and other diseases. However, N-1-adamantyl-4-methyl-1-piperazinecarboxamide has limited solubility in water and may require the use of organic solvents for in vitro experiments. Additionally, the high cost of N-1-adamantyl-4-methyl-1-piperazinecarboxamide may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on N-1-adamantyl-4-methyl-1-piperazinecarboxamide. One area of interest is the development of more potent and selective KDM5A inhibitors based on the structure of N-1-adamantyl-4-methyl-1-piperazinecarboxamide. Another area of research is the investigation of the potential therapeutic applications of N-1-adamantyl-4-methyl-1-piperazinecarboxamide in other diseases, such as neurodegenerative disorders and viral infections. Finally, studies are needed to better understand the pharmacokinetics and toxicity of N-1-adamantyl-4-methyl-1-piperazinecarboxamide in vivo, which will be critical for the development of N-1-adamantyl-4-methyl-1-piperazinecarboxamide as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-4-methyl-1-piperazinecarboxamide involves the reaction of 1-adamantylamine with 4-methylpiperazinecarboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified using chromatography techniques to obtain the pure compound.
Applications De Recherche Scientifique
N-1-adamantyl-4-methyl-1-piperazinecarboxamide has been shown to have potential therapeutic applications in various fields of scientific research. One of the most promising applications of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is in the field of cancer research. Studies have shown that N-1-adamantyl-4-methyl-1-piperazinecarboxamide has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(1-adamantyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-18-2-4-19(5-3-18)15(20)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORWCZZSVXPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5707618 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4923397.png)


![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![3-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4923434.png)
![N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923440.png)
![methyl 4-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B4923450.png)



![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923487.png)
